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molecular formula C6H5ClO2S B1297461 Methyl 5-chlorothiophene-2-carboxylate CAS No. 35475-03-7

Methyl 5-chlorothiophene-2-carboxylate

Cat. No. B1297461
M. Wt: 176.62 g/mol
InChI Key: SQVGSFPLDUMEDG-UHFFFAOYSA-N
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Patent
US08946278B2

Procedure details

To a 1 L round bottom flask was added aluminum chloride (11.32 g, 85 mmol) and methyl 5-chloro-2-thiophenecarboxylate (10 g, 56.6 mmol) dissolved in CHCl3 (250 mL). Br2 (4.08 ml, 79 mmol) was added dropwise over 10 minutes. After stirring for 6 h at 25° C., the light orange reaction solution was washed with sat NaHCO3. The organic layer was dried Na2SO4, filtered and concentrated. The residue was purified on silica gel [hexanes/EtOAc, 9:1] to give the product [12 g, 80%] as a white solid. LCMS (ES) m/z 256 (M+H)+.
Quantity
11.32 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
4.08 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][C:6]1[S:10][C:9]([C:11]([O:13][CH3:14])=[O:12])=[CH:8][CH:7]=1.[Br:15]Br>C(Cl)(Cl)Cl>[Br:15][C:7]1[CH:8]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[S:10][C:6]=1[Cl:5] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
11.32 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(S1)C(=O)OC
Step Two
Name
Quantity
4.08 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring for 6 h at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the light orange reaction solution was washed with sat NaHCO3
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel [hexanes/EtOAc, 9:1]
CUSTOM
Type
CUSTOM
Details
to give the product [12 g, 80%] as a white solid

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
BrC=1C=C(SC1Cl)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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